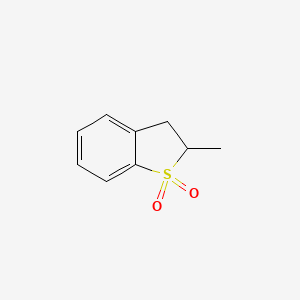
N-(4-Fluorobenzylidene)-para-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorobenzylidene)-para-toluidine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized by the condensation of 4-fluorobenzaldehyde and para-toluidine. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzylidene)-para-toluidine typically involves the condensation reaction between 4-fluorobenzaldehyde and para-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluorobenzylidene)-para-toluidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are the original amine (para-toluidine) and aldehyde (4-fluorobenzaldehyde).
Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Fluorobenzylidene)-para-toluidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Fluorobenzylidene)-para-toluidine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it can induce apoptosis in cancer cells and reduce inflammation by inhibiting pro-inflammatory cytokines.
Comparación Con Compuestos Similares
N-(4-Fluorobenzylidene)-para-toluidine can be compared with other Schiff bases and fluorinated compounds:
Similar Compounds:
Uniqueness: The presence of both fluorine and a Schiff base structure in this compound gives it unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the Schiff base structure allows for versatile chemical modifications.
Propiedades
Número CAS |
39769-11-4 |
|---|---|
Fórmula molecular |
C14H12FN |
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 |
Clave InChI |
NTPHQAYXOKEVIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


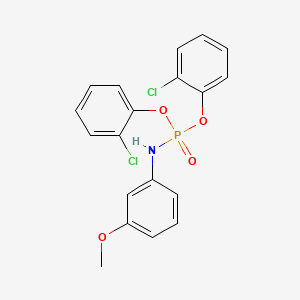
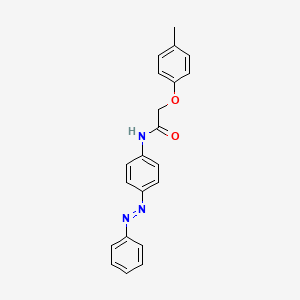
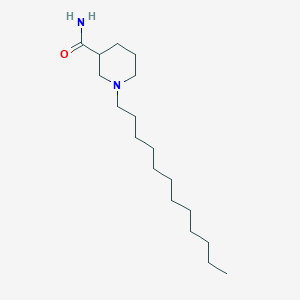
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11967953.png)
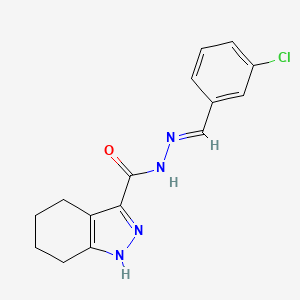


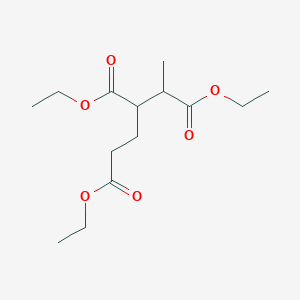
![Benzyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967982.png)

![DI(Tert-butyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967999.png)


